molecular formula C13H20O B089335 beta-Ionone CAS No. 14901-07-6

beta-Ionone

Cat. No. B089335
CAS RN: 14901-07-6
M. Wt: 192.3 g/mol
InChI Key: PSQYTAPXSHCGMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Beta-Ionone can be synthesized chemically or can be produced endogenously in plants via the asymmetric cleavage of β-carotene by enzymes such as β-carotene oxygenase 2 (BCO2). The synthesis process often involves the use of precursors like citral and acetone, undergoing condensation reactions to produce ionone derivatives. This synthesis pathway demonstrates the versatility of organic synthesis techniques in replicating naturally occurring fragrances and flavors (Aloum et al., 2020).

Molecular Structure Analysis

Beta-Ionone's molecular structure is characterized by a cyclohexene ring connected to a nine-carbon side-chain, ending in a ketone group. This structural arrangement is crucial for its scent profile, with slight modifications leading to significant changes in its olfactory characteristics. The structure-activity relationship (SAR) studies highlight how alterations in the ionone ring or side chain can influence the compound's fragrance and biological activity.

Chemical Reactions and Properties

Chemically, beta-Ionone is reactive towards nucleophiles due to the presence of the ketone group, making it susceptible to various organic reactions, including reduction and condensation. Its chemical properties allow for the synthesis of a wide range of derivatives, each with unique fragrances and potential pharmacological effects. Beta-Ionone's reactivity is also a focal point for synthesizing complex molecules used in flavorings, perfumes, and even in medicinal chemistry.

Physical Properties Analysis

Beta-Ionone exhibits distinct physical properties that contribute to its widespread use in the fragrance industry. It is a colorless to pale yellow liquid at room temperature, with a strong violet-like odor that is highly valued in perfumery. Its volatility and solubility in oils and alcohols make it an ideal component in fragrance formulations, where it imparts a warm, floral scent reminiscent of violets and raspberries.

Chemical Properties Analysis

The chemical behavior of beta-Ionone, including its stability and reactivity, plays a crucial role in its applications. It participates in various chemical reactions that are central to flavor and fragrance chemistry, such as the formation of Schiff bases with amines. These reactions can alter the scent profile of beta-Ionone, enabling the creation of a vast array of fragrant compounds. Its compatibility with other fragrance components and its ability to undergo transformations under different conditions are essential for the development of complex scents.

For more scientific research and insights, the detailed exploration of beta-Ionone and related compounds can be further pursued through the cited source: (Aloum et al., 2020).

Scientific Research Applications

Plant-Herbivore Interaction

Beta-ionone plays a significant role in plant-herbivore interactions. It acts as a defense compound in plants like canola, where it is released following herbivore wounding. Research has demonstrated that the manipulation of carotenoid cleavage dioxygenase1 (CCD1) gene expression in Arabidopsis thaliana can enhance the emission of beta-ionone, leading to the repulsion of certain herbivores such as the crucifer flea beetle. This suggests a potential for beta-ionone in insect pest management through genetic engineering to increase herbivore-deterrent volatiles (Cáceres et al., 2016).

Biomedical Applications

Beta-ionone has garnered interest for its biomedical applications, particularly in cancer research. Studies have shown that it can inhibit the growth of various cancer cell lines, including human gastric adenocarcinoma and leukemia cells, through mechanisms such as apoptosis induction and cell cycle arrest. The potential of beta-ionone as an anticancer agent is further supported by its ability to modulate the expression of metalloproteinases and cell cycle-related proteins, which play crucial roles in tumor progression and metastasis (Liu et al., 2004; Faezizadeh et al., 2016).

Aroma Compound Production

The pleasant floral scent of beta-ionone has made it a sought-after aroma compound in the food and cosmetic industries. Genetic engineering approaches have been employed to enhance the production of beta-ionone in microorganisms, offering a sustainable alternative to traditional extraction methods from plants. For instance, engineering the oleaginous yeast Yarrowia lipolytica to overexpress genes in the terpenoid pathway has resulted in significant yields of beta-ionone, demonstrating the feasibility of microbial fermentation as a production method (Czajka et al., 2018).

Food and Beverage Enhancement

Beta-ionone's impact on food and beverage flavor profiles has been extensively studied, revealing that its concentration influences the sensory characteristics of various products. Genetic variations in humans affect the perception of beta-ionone's aroma, indicating that food and beverage formulations could be tailored to meet diverse consumer preferences based on genetic sensitivities (Jaeger et al., 2014).

Safety And Hazards

Beta-Ionone may react vigorously with oxidizing agents. It may react exothermically with reducing agents to release hydrogen gas . It is toxic and may cause an allergic reaction .

Future Directions

In recent years, Beta-Ionone has received increased attention from the biomedical community for its potential as an anticancer treatment and for other human health benefits . Current strategies and achievements are used to reconstruct enzyme pathways in microorganisms in an effort to attain higher amounts of the desired Beta-Ionone .

properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one
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InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+
Source PubChem
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InChI Key

PSQYTAPXSHCGMF-BQYQJAHWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Record name BETA-IONONE
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DSSTOX Substance ID

DTXSID4021769
Record name beta-Ionone
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Molecular Weight

192.30 g/mol
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Physical Description

Beta-ionone is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery., Liquid, colourless to pale-yellow liquid with a warm, woody, dry odour
Record name BETA-IONONE
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Record name 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)-
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Boiling Point

284 °F at 18 mmHg (NTP, 1992), 271 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/, 266.00 to 269.00 °C. @ 760.00 mm Hg
Record name BETA-IONONE
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Flash Point

greater than 235 °F (NTP, 1992), > 113 °C (> 235 °F) - closed cup
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Solubility

Slightly soluble (NTP, 1992), In water, 169 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol. Insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol (in ethanol)
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Density

0.9462 (NTP, 1992) - Less dense than water; will float, 0.9461 at 20/4 °C, 0.940-0.947
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Vapor Pressure

0.054 mm Hg at 25 °C
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Product Name

beta-Ionone

Color/Form

Colorless to pale, straw-colored liquid

CAS RN

14901-07-6, 79-77-6, 85949-43-5
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Melting Point

-35 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,930
Citations
HW Dong, K Wang, XX Chang, FF Jin, Q Wang… - Archives of …, 2019 - Springer
As one of the isoprenoids and widely derived from many fruits and vegetables, β-ionone (BI) has a potent inhibitory proliferation of cancer cells in vitro and in vivo. However, its exact …
Number of citations: 31 link.springer.com
S Asokkumar, C Naveenkumar… - Molecular and Cellular …, 2012 - Springer
… This study is aimed to evaluate the therapeutic efficacy of beta-ionone (ION), a precursor for carotenoids against benzo(a)pyrene [B(a)P]-induced lung carcinogenesis. B(a)P (50 mg/kg …
Number of citations: 71 link.springer.com
H Zhang, JY Wang, YJ Chen, E Siemann, XY Ji… - BioControl, 2022 - Springer
The effects of plant volatiles on parasitoids are important with regards to the tri-trophic interactions among host plants, insect herbivores, and their natural enemies. However, the effects …
Number of citations: 6 link.springer.com
JR Liu, YM Yang, HW Dong, XR Sun - Wei Sheng yan jiu= Journal …, 2005 - europepmc.org
… -receptor of estrogen (Er), induced by beta-ionone. MDA-MB 435 cells were treated with different beta-ionone concentrations (25, 50, 100 and 200 micromol/L), with a negative control. …
Number of citations: 13 europepmc.org
SG Yu, PJ Anderson, CE Elson - Journal of Agricultural and Food …, 1995 - ACS Publications
Secondary products of plantmevalonate metabolism suppress the synthesis of mevalonate, the rate-limiting substrate for the synthesis of isoprenoid intermediates essential for cell …
Number of citations: 85 pubs.acs.org
SG Yu, NM Abuirmeileh, AA Qureshi… - Journal of agricultural …, 1994 - ACS Publications
Incorporation of apolar extracts of alfalfa into the diets of chickens effectedsignificant reductions in hepatic 3-hydroxy-3-methylglutaryl coenzyme A reductase activity and serum …
Number of citations: 88 pubs.acs.org
E Dufour, T Haertle - Journal of Agricultural and Food Chemistry, 1990 - ACS Publications
The effects of chemical modifications, esterification or reductive alkylation, on binding properties of several terpenes by 3-lactoglobulin were examined. As shown by fluorescence …
Number of citations: 121 pubs.acs.org
EG LaRoe, PA Shipley - Journal of Agricultural and Food …, 1970 - ACS Publications
Alpha-and/3-ionones have been detected in distilled alcoholic beverages by gas chromatography and were shown to result from the thermal decompositon of/3-carotene. Both …
Number of citations: 40 pubs.acs.org
Y Wang, J Xu, A Liu - Frontiers in Plant Science, 2022 - frontiersin.org
… Volatile beta-ionone can confer the violet and woody fragrance to plant essential oils, … the biosynthesis of beta-ionone in D. officinale. In the present study, beta-ionone was detected in …
Number of citations: 1 www.frontiersin.org
S Guarino, S Basile, P Ranno, P Suma… - Journal of Stored Products …, 2022 - Elsevier
The cigarette beetle, Lasioderma serricorne (F.) (Coleoptera: Anobiidae), is an important stored product pest increasingly impacting museums and herbaria. Monitoring methods make …
Number of citations: 2 www.sciencedirect.com

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